Tetrahydromagnolol
Description
Natural Occurrence and Isolation from Magnolia officinalis and Related Species
Tetrahydromagnolol is primarily recognized as a metabolite of magnolol (B1675913), a neolignan abundant in the bark of Magnolia officinalis, a plant with a long history in traditional Asian medicine. apexbt.comnih.govnih.gov While magnolol itself is isolated directly from the plant material, this compound's presence in the plant is less direct. researchgate.netresearchgate.net
Upon oral administration, magnolol undergoes extensive metabolism by both tissue and intestinal bacterial enzymes. nih.govthieme-connect.de This biotransformation process yields several derivatives, with this compound being one of the principal metabolites found in fecal matter. nih.govthieme-connect.de Studies in rats have shown that after the oral intake of magnolol, this compound is a key derivative recovered. thieme-connect.dejst.go.jp The formation of this compound from magnolol involves the hydrogenation of the allyl side chains. nootropicsdepot.com This metabolic conversion is significant as this compound exhibits distinct biological activities, in some cases more potent than its precursor, magnolol. nih.govnih.gov
The metabolic pathway of magnolol is complex, also involving the formation of glucuronides and sulfates. thieme-connect.demdpi.com However, in feces, the free forms of metabolites like this compound predominate. thieme-connect.de The extent of this metabolic conversion can be influenced by factors such as the induction of metabolic enzymes in tissues and gut microbiota, particularly after repeated exposure to magnolol. thieme-connect.denih.gov
Table 1: Key Metabolites of Magnolol
| Metabolite | Type | Location Found |
|---|---|---|
| This compound | Hydrogenated Derivative | Feces |
| trans-Isomagnolol | Isomer | Feces |
| Magnolol Glucuronides | Conjugate | Bile, Feces |
| Magnolol Sulfates | Conjugate | Bile |
Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound and its analogues is crucial for detailed pharmacological studies, allowing for the production of pure compounds and the exploration of structure-activity relationships. nih.gov
The laboratory synthesis of this compound can be achieved through a multi-step process. A common starting point is the isolation and purification of magnolol from Magnolia officinalis bark. nootropicsdepot.com The purified magnolol is then subjected to a chemical reaction known as hydrogenation. nootropicsdepot.com This process involves reacting magnolol with molecular hydrogen, which effectively removes the double bonds in the allyl side chains of the magnolol molecule, resulting in the formation of this compound. nootropicsdepot.com More complex multi-step syntheses, often involving four to five steps from common starting materials, are employed for creating analogues of this compound with varied alkyl chains and phenolic groups. nih.gov
A key reaction in the synthesis of this compound analogues is the Suzuki-Miyaura cross-coupling reaction. nih.gov This well-established and versatile reaction is particularly useful for creating the central biphenyl (B1667301) structure of these neolignans. nih.gov The adaptability of the Suzuki-Miyaura reaction allows for a combinatorial chemistry approach, facilitating the creation of a library of this compound analogues with different substitutions. nih.gov This is instrumental in investigating how modifications to the molecular structure influence the compound's biological activity. nih.gov
Structural Characterization and Comparison with Related Neolignans
This compound is a biphenylic neolignan, sharing a core structural framework with compounds like magnolol and honokiol (B1673403). nih.govnih.gov Its formal chemical name is 5,5'-dipropyl-[1,1'-biphenyl]-2,2'-diol. caymanchem.com
A significant feature of this compound's structure is that it is achiral, meaning it does not possess a stereocenter and is superimposable on its mirror image. nih.gov This simplifies its synthesis and characterization, as there is no need to separate different stereoisomers, which can often exhibit different biological activities. This is in contrast to some other more complex neolignans. The symmetrical nature of the magnolol precursor contributes to the achirality of this compound. nih.gov
Table 2: Comparison of Related Neolignans
| Compound | Key Structural Feature | Chirality |
|---|---|---|
| Magnolol | Two allyl side chains | Achiral |
| Honokiol | One allyl and one propenyl side chain | Achiral |
| This compound | Two propyl side chains | Achiral |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQUBKYAKSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415784 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-85-8 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile of Tetrahydromagnolol
Neuropharmacological Activities
Tetrahydromagnolol exhibits a multi-target pharmacological profile, primarily engaging with components of the endocannabinoid system, including cannabinoid receptors and the related orphan receptor GPR55. apexbt.comnih.gov It is recognized as a significant metabolite of magnolol (B1675913), a neolignan found in extracts of Magnolia officinalis bark, and its formation can be increased after repeated administration of magnolol, suggesting the involvement of inducible enzymes in its production. nih.gov The compound's neuropharmacological actions are distinct from its parent compound, often exhibiting greater potency and selectivity. nih.govnih.gov
This compound interacts significantly with both cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors (GPCRs) involved in various physiological processes. nih.govnih.gov While its parent compound, magnolol, acts as a partial agonist at both receptors with a preference for CB2, this compound displays a more refined and potent activity profile. nih.govnih.gov
This compound functions as a full agonist at the CB1 receptor. nih.gov However, its affinity for the CB1 receptor is considerably lower than for the CB2 receptor, establishing it as a CB2-selective ligand. nih.govnih.gov In radioligand binding assays, this compound displayed a binding affinity (Ki) for the human CB1 receptor of 2.26 ± 0.89 μM. nih.gov In functional assays measuring cAMP accumulation, it acted as a full agonist at CB1 receptors, with an efficacy of 124% compared to the standard full agonist CP55,940. nih.gov
The most prominent feature of this compound's pharmacological profile is its activity as a potent and highly selective partial agonist for the CB2 receptor. apexbt.comnih.govmedchemexpress.com It demonstrates a significantly higher affinity and functional potency at CB2 compared to CB1. nih.govmedchemexpress.com Studies show its binding affinity (Ki) for the CB2 receptor is 0.416 ± 0.089 μM. nih.gov
Functionally, this compound is approximately 19-fold more potent at the CB2 receptor than its parent compound, magnolol. apexbt.comnih.govnih.gov In cAMP accumulation assays, it demonstrated partial agonism with an EC50 value of 0.170 μM and an efficacy of 49% relative to the full agonist CP55,940. nih.gov This potent and selective agonism at CB2 receptors suggests its potential contribution to the anti-inflammatory and analgesic effects associated with CB2 activation. apexbt.comnih.gov
Interactive Table: Receptor Binding and Functional Data of this compound
| Receptor | Assay Type | Value | Efficacy |
| CB1 | Binding Affinity (Ki) | 2.26 µM | N/A |
| Functional Potency (EC50) | 9.01 µM | 124% (Full Agonist) | |
| CB2 | Binding Affinity (Ki) | 0.416 µM | N/A |
| Functional Potency (EC50) | 0.170 µM | 49% (Partial Agonist) | |
| GPR55 | Antagonist Activity (KB) | 13.3 µM | 96% Inhibition |
| Data sourced from Rempel et al. (2012) as presented in PubMed Central. nih.gov The table allows for sorting and searching. |
The selectivity of this compound for the CB2 receptor is rooted in its chemical structure. nih.gov Structural comparisons with the natural cannabinoid Δ⁹-THC and the synthetic agonist CP55,940 reveal shared features, such as two directly connected six-membered rings, at least one hydroxyl group, and an alkyl residue. researchgate.net
The key difference between this compound and its parent compound, magnolol, lies in the alkyl chains. Magnolol possesses two allyl chains, whereas this compound has two propyl chains due to reductive metabolization. nih.gov Structure-activity relationship studies have shown that this di-propyl substitution is optimal for CB receptor affinity. nih.gov Further lengthening of these alkyl chains to butyl, pentyl, or hexyl groups results in decreased affinity, highlighting the importance of the propyl chain length for potent CB2 interaction. nih.gov Additionally, the biphenylic core of this compound provides a simple, achiral scaffold that can be chemically modified to fine-tune receptor affinity, selectivity, and efficacy. nih.govresearchgate.net
In addition to its activity at classical cannabinoid receptors, this compound functions as an antagonist at the orphan G protein-coupled receptor GPR55. apexbt.comnih.govmedchemexpress.com GPR55 is sometimes considered a third cannabinoid receptor and is activated by certain cannabinoids and the endogenous ligand L-α-lysophosphatidylinositol (LPI). nih.govreddit.com
This compound inhibits LPI-induced GPR55 activation. apexbt.comnih.gov In a β-arrestin translocation assay, it demonstrated competitive antagonism with a KB value of 13.3 μM. nih.govnih.govresearchgate.net This antagonistic activity at GPR55 adds another layer to its complex pharmacological profile, distinguishing it from other cannabinoid receptor modulators. longecity.org
Research into the broader class of neolignans from Magnolia bark, including magnolol and honokiol (B1673403), has revealed interactions with the GABAergic system. nih.gov These related compounds have been identified as positive allosteric modulators of GABAA receptors. nih.govresearchgate.net They have been shown to enhance both phasic (synaptic) and tonic (extra-synaptic) GABAergic neurotransmission in hippocampal neurons. nih.gov While direct studies focusing exclusively on this compound's effect on the GABAergic system are less common, the activity of its parent compound, magnolol, suggests that this mechanism may be a shared characteristic among this class of compounds. researchgate.netresearchgate.net Magnolol has been shown to positively regulate GABAA receptors, an action consistent with anxiolytic and sedative effects. nih.govresearchgate.net
GABAergic System Interactions
Modulation of GABA-A Receptors
While direct studies on this compound's interaction with γ-aminobutyric acid (GABA) receptors are limited, the activity of its parent compounds, magnolol and honokiol, provides significant context. GABA is the primary inhibitory neurotransmitter in the mature brain, and its receptors, particularly the GABA-A subtype, are crucial for controlling neuronal hyperactivity associated with anxiety and convulsions. youtube.com Magnolol and honokiol have been identified as positive allosteric modulators of both synaptic and extra-synaptic GABA-A receptors. nih.govnih.gov This means they enhance the effect of GABA, leading to an increased influx of chloride ions into neurons, which hyperpolarizes the cell and makes it less likely to fire an action potential. youtube.comyoutube.com
Neuroprotective Mechanisms
The neolignans from Magnolia officinalis, including the precursors to this compound, are recognized for their neuroprotective effects against a range of brain disorders such as Alzheimer's disease, Parkinson's disease, and stroke. nih.gov These protective actions are multifaceted, involving the regulation of neuronal function, suppression of neurotoxicity, and protection of brain microvascular endothelial cells. nih.gov
Mitigation of Neuronal Death and Apoptosis Pathways
A key aspect of the neuroprotective potential of magnolol and its related compounds is the ability to mitigate neuronal cell death and interfere with apoptotic pathways. Apoptosis, or programmed cell death, can be triggered by factors like beta-amyloid (Aβ) plaques in Alzheimer's disease or oxidative stress. nih.govresearchgate.net Studies on PC12 cells, a cell line used in neuroscience research, have shown that magnolol and honokiol can significantly control Aβ-induced neuronal apoptosis. researchgate.net
The mechanism behind this protection involves the inhibition of key executioner proteins in the apoptotic cascade, such as caspase-3. researchgate.net Magnolol has been found to suppress apoptosis by inhibiting the activity of cleaved caspase-3. researchgate.net Furthermore, magnolol can counter the effects of neurotoxins by inhibiting signaling pathways that lead to apoptosis, such as the JNK/mitochondrial caspases and PI3K/Akt/FOXO1 pathways. nih.gov In cases of THC-induced apoptosis in cortical neurons, the process was linked to the release of mitochondrial cytochrome c and subsequent caspase-3 activation, highlighting the central role of this pathway in neuronal cell death. nih.gov
Modulation of Intracellular Calcium and ROS Production
Cellular health is critically dependent on maintaining a balance of intracellular calcium (Ca²⁺) and managing levels of reactive oxygen species (ROS). mdpi.comfrontiersin.org An overload of intracellular calcium can induce mitochondrial dysfunction and stress in the endoplasmic reticulum, leading to excessive ROS production. frontiersin.org This vicious cycle between calcium overload and ROS overproduction can induce cell death and is implicated in numerous disease states. frontiersin.orgfrontiersin.org
Magnolol and honokiol have demonstrated the ability to interrupt this cycle as part of their neuroprotective action. Research shows these compounds can reduce the production of ROS and decrease the elevation of intracellular calcium following toxic insults, such as exposure to Aβ. researchgate.net Magnolol has been specifically noted to attenuate increases in intracellular Ca²⁺ levels and the production of ROS. nih.gov By modulating these two critical intracellular messengers, this compound's precursors help protect neurons from oxidative stress and calcium-induced excitotoxicity, thereby preventing subsequent apoptosis. researchgate.netmdpi.com
Table 1: Summary of Neuroprotective Mechanisms of Magnolol and Honokiol
| Mechanism | Finding | Compound(s) | Reference(s) |
|---|---|---|---|
| Apoptosis Mitigation | Significantly controls beta-amyloid induced neuronal apoptotic cell death. | Magnolol, Honokiol | researchgate.net |
| Suppresses apoptosis via inhibition of cleaved caspase-3 activity. | Magnolol | researchgate.net | |
| Attenuates acrolein-mediated oxidative stress and inhibits JNK/mitochondrial caspase pathways. | Magnolol | nih.gov | |
| Calcium Modulation | Decreases intracellular calcium elevation in response to beta-amyloid toxicity. | Magnolol, Honokiol | researchgate.net |
| Attenuates increases in intracellular Ca²⁺ levels and cell swelling. | Magnolol | nih.gov | |
| ROS Reduction | Reduces the production of Reactive Oxygen Species (ROS) in response to beta-amyloid. | Magnolol, Honokiol | researchgate.net |
| Reduces ROS production in models of acute lung injury. | Magnolol | nih.gov |
Anxiolytic-like Effects and Underlying Mechanisms
While the anxiolytic effects of Magnolia bark extracts have traditionally been ascribed to the GABA-A receptor modulation by magnolol and honokiol, research into this compound reveals a novel and potent mechanism of action. nih.govnih.govapexbt.com this compound interacts significantly with the cannabinoid system, acting as a highly selective and potent agonist for the peripheral cannabinoid receptor 2 (CB2). apexbt.comnih.gov
Activation of the CB2 receptor is strongly associated with analgesic and anti-inflammatory effects. nih.govapexbt.comnih.gov Emerging evidence suggests a link between high levels of inflammation and low mood, indicating that the inflammation-dampening effect of CB2 agonism can contribute to mood enhancement. nootropicsdepot.com Furthermore, this compound acts as an antagonist at the GPR55 receptor, another cannabinoid-related receptor. apexbt.comnih.gov This distinct receptor activity profile—potent CB2 agonism combined with GPR55 antagonism—is rare and suggests a unique pathway for its potential anxiolytic-like effects, separate from the GABAergic system targeted by its parent compound. nootropicsdepot.commoxyvites.com
Anticonvulsant Activity
The anticonvulsant properties of Magnolia extracts are primarily linked to magnolol. Studies have shown that magnolol exerts significant antiepileptic effects. nih.gov In animal models, it effectively delays the onset of myoclonic jerks and generalized clonic seizures induced by pentylenetetrazol. nih.gov EEG recordings confirmed that magnolol prolonged the latency to seizure onset and reduced the number of seizure spikes. nih.gov
The mechanism for this anticonvulsant activity is attributed to the modulation of the GABA-A receptor complex. nih.gov The effects of magnolol were reversed by the GABA-A/benzodiazepine receptor antagonist flumazenil, confirming the involvement of this pathway. nih.gov While direct evidence for this compound's anticonvulsant activity is not yet established, the known effects of its precursor provide a strong basis for its potential in this area. Additionally, other compounds that modulate the cannabinoid system have demonstrated anticonvulsant properties, suggesting a possible, though currently unexplored, mechanism for this compound via its CB2 receptor activity. jneonatalsurg.com
Anti-Inflammatory Activities
One of the most well-documented and potent actions of this compound is its anti-inflammatory activity. This effect is primarily mediated through its strong and selective agonism of the cannabinoid CB2 receptor. apexbt.comnih.gov Activation of the CB2 receptor is a key pathway for modulating inflammatory responses and is linked to reductions in inflammation-associated pain. nih.govnih.gov
Table 2: Comparative Potency of this compound and Magnolol at CB2 Receptors
| Compound | Activity at CB2 Receptor | Potency (EC₅₀) | Selectivity | Reference(s) |
|---|---|---|---|---|
| This compound | Partial Agonist | 0.170 µM | High selectivity vs. CB1 | nih.govnih.gov |
| Magnolol | Partial Agonist | 3.28 µM | Selective for CB2 subtype | apexbt.comnih.govnih.gov |
Modulation of Inflammatory Cytokines and Pathways
This compound, a principal metabolite of magnolol, demonstrates significant interaction with the endocannabinoid system, which plays a crucial role in regulating inflammation. nih.govnih.gov Its primary mechanism involves potent and selective agonism of the peripheral cannabinoid receptor 2 (CB2). nih.govapexbt.com Activation of the CB2 receptor is known to produce analgesic and anti-inflammatory effects. nih.govnih.gov Research has shown that CB2 receptor agonists can significantly attenuate the induction of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα). arvojournals.orgnih.gov this compound is reported to be a 19-fold more potent CB2 agonist than its parent compound, magnolol. nih.gov
Table 1: Receptor Activity of this compound
| Receptor | Activity | Potency/Affinity | Associated Effects |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB2) | Selective Partial Agonist | EC₅₀ = 0.170 μM; Kᵢ = 0.42 μM | Anti-inflammatory, Analgesic nih.govapexbt.com |
| G Protein-Coupled Receptor 55 (GPR55) | Antagonist | Kₑ = 13.3 μM | Modulation of Inflammation and Pain nih.govapexbt.com |
Anticancer Potential and Mechanisms
While extensive research has focused on the anticancer properties of magnolol, evidence suggests that its primary metabolite, this compound, possesses significant anticancer potential through distinct and complementary mechanisms. nih.govnih.gov A key aspect of its potential is its documented activity as an antagonist of the GPR55 receptor. nih.govresearchgate.net The GPR55 receptor has been identified as a cancer-promoting entity, with elevated expression in various human tumors being associated with aggressive cancer types and poor patient prognosis. medium.com Research indicates that GPR55 signaling promotes the proliferation and migration of cancer cells as well as angiogenesis. nih.govmedium.com Therefore, by blocking this receptor, this compound may directly interfere with tumor progression.
Inhibition of Cell Cycle Progression
The disruption of the cell cycle is a fundamental strategy in cancer therapy. While direct research into this compound's effect on cell cycle progression is not yet widely available, its activity as a cannabinoid receptor agonist suggests a potential role. Studies on other cannabinoid agonists, such as delta-9-tetrahydrocannabinol (Δ⁹-THC), have shown an ability to induce cell cycle arrest in the G1 phase in cancer cells. nih.gov
Furthermore, the parent compound magnolol consistently demonstrates the ability to induce cell cycle arrest in various cancer models. nih.govnih.govresearchgate.netphcogj.com It has been shown to arrest cells in the G0/G1 or G2/M phase by down-regulating the expression of key proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.net For instance, in gallbladder cancer cells, magnolol induces G0/G1 arrest by decreasing the expression of CDK2, CDC25A, and cyclin D1. researchgate.net This established activity of magnolol provides a strong rationale for investigating similar capabilities in its potent metabolite, this compound.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov A significant mechanism for this compound's anti-angiogenic potential lies in its antagonism of the GPR55 receptor, which is known to be involved in promoting angiogenesis. nih.gov By inhibiting GPR55, this compound can likely disrupt a key signaling pathway required for tumor vascularization.
This action complements the known anti-angiogenic properties of its parent compound, magnolol. Magnolol has been shown to inhibit angiogenesis both in vitro and in vivo. nih.govnih.gov Its mechanisms include suppressing the activation of the PI3K/Akt/mTOR signaling pathway in endothelial-like cells and reducing the hypoxia-inducible factor-1α (HIF-1α)-mediated secretion of vascular endothelial growth factor (VEGF) in tumor cells. nih.govnih.gov
Signaling Pathway Modulation in Cancer
The anticancer effects of this compound are rooted in its ability to modulate complex intracellular signaling pathways that govern cell fate. Its action on the GPR55 receptor is a prime example of targeted pathway modulation relevant to oncology. nih.govmedium.com
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival. nih.govnih.gov Its aberrant activation is one of the most frequent occurrences in human cancer, making it a key therapeutic target. nih.govnih.govaxonmedchem.com
While direct evidence linking this compound to the PI3K/Akt/mTOR pathway is still emerging, its parent compound magnolol is a known inhibitor of this cascade. nih.govnih.govresearchgate.net Magnolol has been shown to suppress PI3K/Akt/mTOR signaling in both cancer cells and endothelial cells, contributing to its anti-proliferative and anti-angiogenic effects. nih.govnih.gov Given that this compound is a major bioactive metabolite of magnolol, investigating its direct effects on the PI3K/Akt/mTOR pathway is a logical next step to fully understanding its anticancer profile. nih.gov
Table 2: Effects of the Parent Compound Magnolol on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects of Magnolol | Key Pathway(s) Implicated |
|---|---|---|---|
| Gallbladder Carcinoma | GBC-SD, SGC-996 | G0/G1 phase cell cycle arrest, apoptosis induction. researchgate.net | p53 pathway. researchgate.netresearchgate.net |
| Renal Carcinoma | 786-O, OS-RC-2 | Apoptosis induction, G0/G1 phase cell cycle arrest. nih.gov | Mitochondrial pathway, ROS production. nih.gov |
| Non-Small-Cell Lung Cancer | A549, etc. | G2/M phase cell cycle arrest, apoptosis, autophagy. nih.gov | Akt/mTOR-dependent autophagy. nih.gov |
| Hepatocellular Carcinoma | HepG2 | Inhibition of proliferation and invasion, G0/G1 arrest, apoptosis. dovepress.com | Endoplasmic reticulum stress. dovepress.com |
| Ovarian Cancer | SKOV3, ES-2 | G0/G1 phase cell cycle arrest, apoptosis induction. phcogj.com | Down-regulation of cyclin D1. phcogj.com |
MAPK Pathway
While direct and extensive research on this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway is still emerging, its action is largely inferred from its parent compound, Magnolol. This compound is a major metabolite of Magnolol, and its biological activity is intrinsically linked. nih.govplos.org Magnolol has been shown to suppress the MAPK signaling pathway, which is crucial in cellular processes like inflammation, proliferation, and apoptosis. nih.gov
Research on Magnolol demonstrates its ability to inhibit the phosphorylation of key components of the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.gov For instance, in lipopolysaccharide (LPS)-triggered mouse mammary epithelial cells, Magnolol decreased the expression of p-ERK, p-p38, and p-JNK. nih.gov This inhibition of the MAPK pathway is a cornerstone of its anti-inflammatory effects. nih.govnih.gov Furthermore, Magnolol's protective effects against acrolein-mediated oxidative stress are associated with the inhibition of JNK and PI3K/MEK/ERK signaling pathways. nih.gov
A significant aspect of this compound's pharmacology is its function as a potent agonist for cannabinoid receptor 2 (CB2). plos.orgresearchgate.net CB2 receptor activation is known to modulate inflammatory responses, often through the downregulation of MAPK signaling pathways. Therefore, it is scientifically plausible that this compound exerts its anti-inflammatory effects by activating CB2 receptors, which in turn suppresses the MAPK cascade.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory and immune responses. nih.govresearchgate.net Much like with the MAPK pathway, the understanding of this compound's effect on NF-κB is predominantly based on the extensive research conducted on Magnolol. nih.govnih.gov
Magnolol is a well-documented inhibitor of the NF-κB signaling pathway. nih.govnih.govnih.gov It has been shown to block the activation of NF-κB in various cell types, thereby down-regulating the expression of NF-κB-regulated inflammatory genes. researchgate.net Studies have detailed that Magnolol inhibits the phosphorylation and degradation of IκBα (the inhibitor of NF-κB) and prevents the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govresearchgate.net This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov In models of colorectal cancer, Magnolol was found to suppress NF-κB signaling, which in turn diminished the expression of anti-apoptotic proteins like C-FLIP and MCL-1. nih.gov
This compound, as a key metabolite of Magnolol and a potent CB2 receptor agonist, is strongly implicated in these anti-inflammatory actions. nih.govresearchgate.netnootropicsdepot.com The activation of CB2 receptors is a known mechanism for inhibiting the NF-κB pathway in immune cells. nih.gov This suggests that this compound's recognized anti-inflammatory properties are mediated, at least in part, through its activation of CB2 receptors, leading to the suppression of the NF-κB signaling cascade. nootropicsdepot.comnih.gov
| Pathway Component | Effect of Magnolol (Parent Compound) | Reference |
| p-ERK, p-p38, p-JNK (MAPK) | Expression decreased | nih.gov |
| p-p65, p-IκBα (NF-κB) | Expression and phosphorylation inhibited | nih.govnih.gov |
| NF-κB Nuclear Translocation | Inhibited | researchgate.net |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Production reduced | nih.gov |
Antioxidant Activities
The antioxidant properties of this compound are primarily understood through studies on its parent compound, Magnolol, which is a potent antioxidant. nih.govnih.gov
Magnolol's antioxidant activity has been confirmed in various studies, demonstrating its ability to protect against ischemic injury in neurons by suppressing the expression of nitrotyrosine and 4-hydroxy-2-nonenal (4-HNE), which are markers of oxidative stress. nih.gov It has been shown to effectively alleviate rotenone-induced oxidative stress and liver damage by improving the activity of antioxidant enzymes. nih.gov In one study, Magnolol supplementation reversed the decrease in the antioxidant enzymes glutathione (B108866) (GSH) and glutathione peroxidase (GSH-Px) and significantly reduced the content of malondialdehyde (MDA), a marker of oxidative damage. nih.gov
Other Pharmacological Activities
Beyond its effects on inflammatory pathways and oxidative stress, this compound is associated with other significant pharmacological activities, largely based on the profile of Magnolol and its own unique receptor interactions.
Antimicrobial Effects
The antimicrobial properties of the constituents of Magnolia officinalis, including Magnolol, have been investigated. Magnolol has shown marked antimicrobial effects against a range of pathogens, particularly those involved in periodontal disease. nih.gov Research indicates that Magnolol exhibits a minimum inhibitory concentration (MIC) of 25 µg/mL against bacteria such as Actinobacillus actinomycetemcomitans, Porphyromonas gingivalis, and Prevotella intermedia. nih.gov However, it did not show significant activity against other bacteria like Escherichia coli or Pseudomonas aeruginosa at similar concentrations. nih.gov The development of new therapeutic agents from natural products like Magnolia essential oil is being explored to combat foodborne pathogens and delay spoilage. news-medical.net While these studies focus on Magnolol, the antimicrobial potential of its metabolites like this compound warrants further investigation, especially given the rising challenge of antibiotic resistance. mdpi.com
| Microbial Target (of Magnolol) | Activity | Reference |
| Actinobacillus actinomycetemcomitans | Marked antimicrobial effect (MIC = 25 µg/mL) | nih.gov |
| Porphyromonas gingivalis | Marked antimicrobial effect (MIC = 25 µg/mL) | nih.gov |
| Prevotella intermedia | Marked antimicrobial effect (MIC = 25 µg/mL) | nih.gov |
| Micrococcus luteus | Marked antimicrobial effect (MIC = 25 µg/mL) | nih.gov |
| Bacillus subtilis | Marked antimicrobial effect (MIC = 25 µg/mL) | nih.gov |
| Escherichia coli | No significant activity (MIC ≥ 100 µg/mL) | nih.gov |
| Pseudomonas aeruginosa | No significant activity (MIC ≥ 100 µg/mL) | nih.gov |
Cardiovascular Protection
The cardiovascular protective effects of Magnolol are well-documented, suggesting a therapeutic potential in conditions like atherosclerosis, thrombosis, and cardiac hypertrophy. nih.govnih.goveurekaselect.com Magnolol has been shown to protect the heart from ischemia/reperfusion injury and reduce atherosclerotic changes. nih.govmdpi.com Its mechanisms of action include antioxidant and anti-inflammatory effects, as well as improving endothelial function. nih.govresearchgate.net
This compound is believed to contribute to these cardioprotective effects. Its potent agonism at the CB2 receptor is highly relevant, as CB2 receptors are found in the cardiovascular system and their activation is associated with protective effects against atherosclerosis and ischemia-reperfusion injury. researchgate.netnootropicsdepot.com The anti-inflammatory and antioxidant activities shared with Magnolol further underpin its potential role in maintaining cardiovascular health. nih.gov
Metabolism and Pharmacokinetics of Tetrahydromagnolol
Metabolization Pathways of Magnolol (B1675913) to Tetrahydromagnolol
The transformation of magnolol into this compound is a key metabolic process. nootropicsdepot.com This conversion occurs after oral administration of magnolol, where it is processed by various enzyme systems. nootropicsdepot.comnootropicsdepot.com The resulting metabolite, this compound, is considered to be even more bioactive than its parent compound. nootropicsdepot.com
The metabolization of magnolol is extensive and involves both tissue and intestinal bacterial enzymes. nih.gov These enzymes convert magnolol into several derivatives, including hydrogenated forms like this compound, as well as hydroxy derivatives, glucuronides, and sulfates. nih.gov The gut microbiota, in particular, plays a significant role in the metabolism of magnolol. nih.gov In rats, this compound, along with trans-isomagnolol, has been identified as a main fecal metabolite following oral administration of magnolol, underscoring the importance of these enzymatic pathways. nih.gov
Research indicates that the enzymes responsible for converting magnolol to this compound are inducible. nih.govnih.gov Studies in rats have shown that the quantity of this compound formed increases after repeated administration of magnolol. nih.gov This increasing trend suggests that the metabolic enzymes, whether in animal tissues or within the intestinal bacteria, are induced upon continuous exposure to magnolol, leading to enhanced formation of its metabolites. nih.govfrontiersin.org
Excretion Pathways
The excretion of magnolol and its metabolites primarily occurs through fecal elimination. nih.govjst.go.jp Following oral administration of radiolabeled magnolol in rats, approximately 72% of the radioactivity was recovered in the feces over 144 hours, with a much smaller portion (7.4%) found in the urine. jst.go.jp A significant finding from studies involving repeated administration is the change in the composition of fecal metabolites. The proportion of this compound in the feces increases significantly with repeated doses, which corresponds with the induction of metabolic enzymes. jst.go.jp The primary route of elimination involves liver metabolism followed by renal excretion. nih.govfrontiersin.org
Bioavailability Considerations
The bioavailability of orally administered magnolol is relatively low, which has direct implications for the formation of this compound. nootropicsdepot.comresearchgate.net A substantial portion of magnolol is excreted from the body unchanged, which limits the potential for its conversion into metabolites like this compound. nootropicsdepot.comnootropicsdepot.com Since this compound is just one of several possible metabolites formed through highly variable enzyme systems, the amount produced from oral magnolol intake is likely to be quite low. nootropicsdepot.com This has led to the consideration of administering "pre-metabolized" this compound directly to ensure more reliable and potent effects. nootropicsdepot.com
Data Tables
Table 1: Potency of Magnolol vs. This compound at CB2 Receptor
| Compound | Receptor Target | Potency (EC₅₀) | Fold Increase in Potency |
| Magnolol | CB2 | 3.28 μM | - |
| This compound | CB2 | 0.170 μM | 19-fold |
| This table illustrates the significantly higher potency of this compound as a CB2 receptor agonist compared to its parent compound, Magnolol. Data sourced from nih.govapexbt.comnih.gov. |
Table 2: Receptor Activity Profile of this compound
| Receptor | Activity | Affinity (Kᵢ or K₈) |
| Cannabinoid CB2 | Partial Agonist | 0.42 μM (Kᵢ) |
| Cannabinoid CB1 | Full Agonist | >10 μM (Kᵢ) |
| GPR55 | Antagonist | 13.3 μM (K₈) |
| This table summarizes the known receptor binding and functional activity of this compound. Data sourced from nih.govapexbt.commedchemexpress.com. |
Analytical Methodologies for Tetrahydromagnolol Quantification and Characterization
Chromatographic Techniques
Chromatography is a fundamental technique for separating tetrahydromagnolol from complex mixtures. jocpr.com Its application is crucial for isolating the compound from its parent molecule, magnolol (B1675913), other metabolites, and matrix components, ensuring accurate analysis. nih.gov High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful and commonly employed chromatographic methods for this purpose. cannabissciencetech.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase, typically a C18 column, is paired with a polar mobile phase. youtube.comnih.gov
Research studies have utilized various HPLC systems and conditions for the analysis of this compound and related compounds. For instance, one method involved an Agilent 1100 series HPLC system to check the purity of synthesized this compound. amazonaws.com Another HPLC workup was accomplished on a Knauer System. amazonaws.com The separation is typically achieved using a gradient elution, where the composition of the mobile phase, often a mixture of methanol (B129727) and water with additives like ammonium (B1175870) acetate, is changed over time to effectively resolve the compounds. amazonaws.com Detection is commonly performed using a UV or a photodiode array (PDA) detector, with monitoring at wavelengths where this compound exhibits strong absorbance, such as 254 nm or 294 nm. amazonaws.comresearchgate.net The purity of this compound has been confirmed to be greater than 95% using these methods. nih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| HPLC System | Agilent 1100; Knauer System | amazonaws.com |
| Column | Macherey Nagel EC50/2 Nucleodur C18 Gravity 3µ; Phenomenex Luna 3µ C18; Eurosphere 100 – 10 C18 (preparative) | amazonaws.com |
| Mobile Phase | Gradient of water and methanol, often containing 2 mM ammonium acetate | amazonaws.com |
| Flow Rate | 250 µl/min (analytical) | amazonaws.com |
| Detection | Diode Array Detector (DAD) / UV Detector | amazonaws.com |
| Detection Wavelength | 254 nm; 294 nm; UV absorption scanned from 190-900 nm | amazonaws.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. youtube.comunodc.org This hyphenated technique is invaluable for the definitive identification and quantification of this compound, especially at low concentrations in complex biological matrices. nih.govnih.govnih.gov The structures of this compound and its analogs are routinely confirmed by HPLC coupled to electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov
In a typical LC-MS setup for this compound analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. amazonaws.com Electrospray ionization (ESI) is a common ionization technique used, which can be operated in either positive or negative mode to generate molecular ions of the analyte. amazonaws.com For instance, the mass spectrum of this compound has been recorded in the negative ion mode. amazonaws.com The mass analyzer, such as a triple quadrupole or a time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio, providing molecular weight information and, through fragmentation (MS/MS), structural details. youtube.comresearchgate.net
Table 2: LC-MS Parameters for this compound Characterization
| Parameter | Description | Source |
|---|---|---|
| LC System | Waters HPLC system coupled with API 2000 MS | amazonaws.com |
| Ion Source | Turbo Ion Spray (a type of Electrospray Ionization, ESI) | amazonaws.com |
| Ionization Mode | Negative ion mode has been used for mass spectrum recording | amazonaws.com |
| Column | Phenomenex Luna 3µ C18 | amazonaws.com |
| Application | Structure confirmation and purity analysis | nih.gov |
Spectrometric Methods
Spectrometric methods are essential for the structural characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties. mdpi.com These techniques are often used in conjunction with chromatographic methods to confirm the identity of the separated compounds.
UV-Visible (UV-Vis) spectroscopy is used to observe the electronic transitions within the molecule. This compound exhibits characteristic maximum absorbance (λmax) peaks in the UV region at approximately 212 nm and 292 nm. caymanchem.com This information is useful for setting the detection wavelength in HPLC-UV analysis and provides a preliminary spectroscopic fingerprint. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netmdpi.com While specific public domain NMR data for this compound can be limited, analysis of its structurally similar parent compound, magnolol, reveals key signals. mdpi.com For magnolol, aromatic protons typically appear in the 6.7–7.3 ppm range in ¹H-NMR spectra. mdpi.com Given that this compound is a hydrogenated derivative of magnolol (lacking the allyl double bonds), its NMR spectrum would show signals corresponding to the propyl groups (e.g., triplets and sextets for the -CH2-CH2-CH3 protons) instead of the vinylic protons of the allyl groups. nih.gov The phenolic hydroxyl (-OH) protons would also be present, with their chemical shift being solvent-dependent. mdpi.com The structures of synthesized this compound are routinely confirmed using ¹H- and ¹³C-NMR spectroscopy. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Tetrahydromagnolol and Its Analogues
Impact of Alkyl Chain Variations on Receptor Affinity and Selectivity
The length and arrangement of the alkyl chains on the biphenyl (B1667301) core of tetrahydromagnolol are critical determinants of cannabinoid receptor affinity and selectivity. nih.govplos.org this compound itself, which is symmetrically substituted with two propyl chains, shows a 20-fold higher potency at the CB2 receptor compared to its precursor, magnolol (B1675913), and displays a preference for the CB2 subtype. nih.gov
Systematic SAR studies have explored both symmetrical and unsymmetrical variations of these alkyl chains.
Symmetrically Substituted Analogues: In a series of symmetrically substituted analogues where both alkyl groups (R¹ and R²) are identical, the di-propyl substitution of this compound was found to be optimal for CB receptor affinity among the tested compounds. plos.org When the propyl chains were replaced with longer alkyl chains such as butyl, pentyl, or hexyl, the affinity for the receptors decreased. plos.org All symmetrically substituted analogues maintained a preference for the CB2 receptor. plos.org
Unsymmetrically Substituted Analogues: More significant improvements in affinity were achieved with unsymmetrically substituted biphenyls. nih.gov Researchers kept one substituent (R¹) constant while varying the length of the second alkyl chain (R²). When R¹ was a propyl group, increasing the length of the R² chain from a hydrogen atom to a pentyl group led to a progressive enhancement in affinity at the CB2 receptor, with the pentyl-substituted analogue (48 ) showing a Kᵢ value of 1.16 µM. nih.gov However, further elongation to a hexyl chain did not improve CB2 affinity. nih.gov
The most potent compounds were identified through combinations of medium-length and longer alkyl chains. nih.gov The combination of a propyl group at one side of the biphenyl core and a hexyl group on the other (61 ) yielded Kᵢ values of 0.145 µM at CB1 and 0.0294 µM at CB2 receptors. nih.gov Another highly potent and CB2-selective analogue featured a propyl group and a pentyl group (60 ), with Kᵢ values of 0.362 µM for CB1 and 0.0371 µM for CB2. plos.orgresearchgate.net Despite significant variations in affinity, most of these analogues retained a preference for the CB2 receptor. nih.gov The highest selectivity for CB2 (approximately 25-fold) was observed in an analogue with an ethyl group (R¹) and a butyl group (R²). nih.gov
| Compound | R¹ Group | R² Group | CB₁ Kᵢ (µM) | CB₂ Kᵢ (µM) | Source |
|---|---|---|---|---|---|
| This compound (12) | Propyl | Propyl | 1.08 | 0.17 | nih.govplos.org |
| 43 | Butyl | Butyl | 2.53 | 0.89 | plos.org |
| 44 | Pentyl | Pentyl | 3.59 | 1.09 | plos.org |
| 45 | Hexyl | Hexyl | 2.67 | 1.18 | plos.org |
| 46 | H | Propyl | >10 | >10 | nih.gov |
| 48 | H | Pentyl | >10 | 1.16 | nih.gov |
| 55 | Ethyl | Butyl | 2.44 | 0.096 | nih.gov |
| 60 | Propyl | Pentyl | 0.362 | 0.0371 | plos.orgresearchgate.net |
| 61 | Propyl | Hexyl | 0.145 | 0.0294 | nih.govplos.org |
Role of Phenolic Groups in Ligand-Receptor Interactions
The phenolic hydroxyl groups are crucial for the interaction of this compound and its analogues with cannabinoid receptors, a feature consistent with SAR in classical cannabinoids where the phenolic hydroxyl is essential for activity. nih.govkennesaw.edu These groups can act as hydrogen bond donors or acceptors, playing a significant role in ligand binding and receptor activation. nih.govkennesaw.eduresearchgate.net
To investigate the specific role of these groups in the this compound scaffold, researchers synthesized analogues where one of the two phenolic hydroxyls was methylated, converting it into a methoxy (B1213986) group. nih.govplos.org This modification prevents that specific group from acting as a hydrogen bond donor and alters its electronic and steric properties.
The effect of methylation was profound and depended on which hydroxyl group was modified in unsymmetrical analogues. Methylation of the hydroxyl group on the dipropyl-substituted this compound (12 ) to create its methoxy derivative (12a ) led to a significant increase in CB1 receptor affinity, moving the Kᵢ from 1.08 µM to 0.267 µM and largely abolishing the compound's CB2 selectivity. plos.org
In the highly potent unsymmetrical analogue 61 (propyl/hexyl substituted), methylation of the hydroxyl group para to the propyl residue (61a ) resulted in a remarkable increase in CB1 affinity (Kᵢ: 0.00957 µM) while leaving CB2 affinity largely unchanged (Kᵢ: 0.0238 µM). nih.govplos.org This compound, 61a , was identified as a potent dual CB1/CB2 full agonist. plos.orgresearchgate.net Conversely, when the hydroxyl group para to the longer hexyl chain was methylated (61b ), the affinity for both CB1 and CB2 receptors decreased drastically (Kᵢ values of 0.313 µM and 0.281 µM, respectively). plos.org This highlights the importance of a free phenolic hydroxyl group for high-affinity binding and efficient receptor activation. researchgate.net
| Compound | Description | CB₁ Kᵢ (µM) | CB₂ Kᵢ (µM) | Source |
|---|---|---|---|---|
| This compound (12) | Di-propyl, di-hydroxy | 1.08 | 0.17 | nih.govplos.org |
| 12a | Di-propyl, one methoxy group | 0.267 | 0.221 | plos.org |
| 61 | Propyl/hexyl, di-hydroxy | 0.145 | 0.0294 | nih.govplos.org |
| 61a | Propyl/hexyl, methoxy on propyl-side | 0.00957 | 0.0238 | plos.orgresearchgate.netplos.org |
| 61b | Propyl/hexyl, methoxy on hexyl-side | 0.313 | 0.281 | plos.org |
Comparison of Structural Features with Known Cannabinoids
The molecular structure of this compound shares key features with classical and synthetic cannabinoids, which explains its affinity for CB receptors. nih.govresearchgate.net A comparison with the natural phytocannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and the potent synthetic CB1/CB2 full agonist CP55,940 reveals significant structural similarities that are recognized as part of the cannabinoid pharmacophore. nih.govresearchgate.net
Shared Structural Elements:
Aromatic Ring with Phenolic Hydroxyl: All three compounds—this compound, Δ⁹-THC, and CP55,940—possess a phenolic hydroxyl group on a six-membered aromatic ring. nih.govresearchgate.net This feature is widely recognized as essential for high-affinity binding to cannabinoid receptors. kennesaw.edunih.gov
Alkyl Side Chain: Each molecule has an alkyl residue of varying length attached to the aromatic ring. researchgate.net In classical cannabinoids, the length of this alkyl chain is a critical determinant of receptor affinity and potency, with optimal activity generally seen with chains of five to eight carbons. researchgate.netcaymanchem.com The propyl chains of this compound play a similar role in modulating receptor interaction. nih.gov
An Adjacent Ring System: The molecules all share a structural motif of two directly connected six-membered rings. nih.govresearchgate.net
A Second Oxygen Atom: In addition to the phenolic oxygen, there is another oxygen atom located at a specific distance, which can serve as a hydrogen bond acceptor. nih.gov In Δ⁹-THC, this is part of a cyclic ether structure (the pyran ring). nih.govresearchgate.net In this compound and CP55,940, this is a second hydroxyl group. nih.govresearchgate.net
Key Structural Differences:
Simplicity and Chirality: A major difference is this compound's structural simplicity. It is an achiral molecule, meaning it does not have stereocenters. nih.govresearchgate.net In stark contrast, both Δ⁹-THC and CP55,940 are complex structures with multiple chiral centers, making their synthesis more challenging. nih.govresearchgate.net The achiral nature of the this compound scaffold makes it a more accessible lead structure for medicinal chemistry efforts. nih.govresearchgate.net
Ring Structure: Δ⁹-THC has a rigid tricyclic dibenzopyran core. nih.govresearchgate.net this compound has a more flexible biphenyl core, where the two phenyl rings can rotate relative to each other. researchgate.net
These comparisons underscore that while this compound is structurally simpler than well-known cannabinoids, it effectively incorporates the essential pharmacophoric elements required for significant cannabinoid receptor affinity. nih.govresearchgate.net
Preclinical Investigations and Translational Potential
In vitro Studies and Cell-Based Assays
The in vitro activity of Tetrahydromagnolol has been primarily characterized through its interaction with cannabinoid receptors (CB1 and CB2) and the related orphan G protein-coupled receptor 55 (GPR55).
Studies have consistently shown that this compound is a potent partial agonist of the CB2 receptor, with significantly higher selectivity for CB2 over the CB1 receptor. reddit.comnih.gov This activity is notably more pronounced than that of its parent compound, magnolol (B1675913). For instance, in cAMP accumulation assays using Chinese Hamster Ovary (CHO) cells expressing human cannabinoid receptors, this compound was found to be approximately 19-fold more potent than magnolol as a CB2 agonist. reddit.comreddit.com Its affinity (Ki) for the human CB2 receptor is in the sub-micromolar range, while its affinity for the CB1 receptor is significantly lower, establishing its profile as a selective CB2 receptor agonist. nih.govmdpi.com
Furthermore, this compound has been identified as an antagonist of the GPR55 receptor. reddit.commdpi.comnih.gov In β-arrestin translocation assays, it was shown to inhibit GPR55 activation induced by its agonist, L-α-lysophosphatidylinositol (LPI). reddit.comnih.gov This dual activity—acting as a CB2 agonist and a GPR55 antagonist—is a key feature of its in vitro pharmacological profile.
Table 1: In Vitro Activity of this compound at Cannabinoid and Related Receptors
| Target Receptor | Assay Type | Activity | Value (Human Receptors) | Reference |
|---|---|---|---|---|
| CB2 | cAMP Accumulation | Partial Agonist (EC50) | 0.170 µM | reddit.comnih.govreddit.com |
| CB2 | Radioligand Binding (Ki) | Binding Affinity | 0.416 µM - 0.99 µM | nih.govmdpi.com |
| CB1 | cAMP Accumulation | Partial Agonist (EC50) | 9.01 µM | mdpi.com |
| CB1 | Radioligand Binding (Ki) | Binding Affinity | 2.26 µM - 19.08 µM | nih.govmdpi.com |
| GPR55 | β-Arrestin Translocation | Antagonist (KB) | 13.3 µM | reddit.comnih.govmdpi.com |
In vivo Animal Models
Direct in vivo studies focusing exclusively on this compound are limited in published literature. However, its well-defined in vitro activity as a potent and selective CB2 receptor agonist provides a strong basis for predicting its efficacy in various animal models. The activation of the CB2 receptor is well-documented to produce analgesic and anti-inflammatory effects. nih.govreddit.com
Based on its mechanism of action, this compound is expected to show efficacy in disease models where CB2 receptor activation is beneficial. Partial CB1 and CB2 receptor agonists have demonstrated effectiveness in reducing inflammation-associated hyperalgesia and possessing antiallodynic effects in animal models of pain. nih.gov Consequently, it is hypothesized that this compound, as a potent CB2 agonist, may exert similar or even superior in vivo effects in models of inflammatory and neuropathic pain compared to its parent compound, magnolol. nih.govnih.gov
Studies on magnolol have shown significant antinociceptive effects in mouse models of inflammatory pain induced by formalin and in neuropathic pain models. nih.govresearchgate.net Given that this compound is a more potent CB2 agonist than magnolol, it stands to reason that it would be a promising candidate for achieving similar therapeutic outcomes. nih.gov Likewise, anti-inflammatory effects have been demonstrated for magnolol in murine models of allergic rhinitis and atopic dermatitis, suggesting a potential therapeutic avenue for this compound in allergic and inflammatory skin conditions. researchgate.net
Synergistic Effects with Other Compounds
The potential for this compound to act synergistically with other compounds, particularly other cannabinoids, is an area of growing interest. Research has indicated that cannabinoid and opioid receptors can act synergistically to produce analgesic effects. mdpi.com While direct, peer-reviewed studies on synergistic combinations with this compound are not extensively documented, its activity within the endocannabinoid system suggests a high potential for such interactions.
It has been predicted that as a metabolite, this compound may exhibit a synergistic effect with its parent compound, magnolol, or other molecules that act on cannabinoid receptors. Anecdotal reports have suggested that combining this compound with THC enhances its effects. The concept of a "phytocannabinoid-terpenoid entourage effect" posits that various compounds within cannabis can work together to produce a greater therapeutic effect than any single compound alone. nih.gov As a cannabinoid-like molecule, this compound could potentially contribute to or benefit from such synergistic interactions when combined with other phytocannabinoids and terpenes.
Lead Structure Development for Therapeutic Agents
This compound has been identified as a valuable lead structure for the development of novel and potent therapeutic agents, particularly cannabinoid receptor agonists. nih.govresearchgate.netnih.gov Its relatively simple biphenolic scaffold, which is achiral (lacking stereocenters), makes it an attractive starting point for chemical synthesis and modification. researchgate.netnih.gov
Medicinal chemists have utilized the this compound framework to investigate structure-activity relationships at CB1 and CB2 receptors. nih.gov By systematically modifying the alkyl chains and phenolic groups of the core structure, researchers have successfully developed analogues with significantly improved potency and altered selectivity. nih.govresearchgate.net For example, derivatization of the this compound scaffold has led to the creation of new compounds with a more than 230-fold increase in CB1 receptor affinity and a more than 17-fold increase in CB2 receptor affinity compared to the original lead structures. nih.gov
The versatility of the this compound scaffold is enhanced by its suitability for well-established synthetic reactions, such as the Suzuki-Miyaura cross-coupling, which is amenable to combinatorial chemistry approaches. nih.govresearchgate.net This allows for the efficient generation of a wide range of derivatives that can be fine-tuned to achieve specific affinities, selectivities, and efficacies, paving the way for the development of new drugs targeting the endocannabinoid system. nih.gov
Biosynthesis of Magnolol Precursor to Tetrahydromagnolol
Enzymatic Pathways in Magnolia officinalis
The biosynthesis of magnolol (B1675913) in Magnolia officinalis is a specialized branch of the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including lignin (B12514952) and other lignans. nih.gov Historically, it was postulated that magnolol originated from the common lignan (B3055560) biosynthesis pathway. researchgate.net However, recent research has delineated a more specific route.
A proposed pathway for magnolol biosynthesis begins with the amino acid tyrosine. nih.gov This pathway involves a series of enzymatic reactions to produce the key intermediate, chavicol. nih.govmdpi.com The enzymes implicated in the conversion of tyrosine to p-coumaryl alcohol include tyrosine ammonia-lyase (TAL), 4-coumarate CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and alcohol dehydrogenase (ADH). nih.gov Subsequently, p-coumaryl alcohol is converted to chavicol through the action of coniferyl alcohol acetyltransferase (CAAT) and allylphenol synthases (APS). nih.gov
The final and critical step in magnolol synthesis is the oxidative coupling of two chavicol molecules. researchgate.netmdpi.com This reaction is catalyzed by a laccase enzyme, which oxidizes the phenolic substrate of chavicol, leading to the formation of magnolol. mdpi.com Laccases are known to play diverse roles in plants, including the oxidation of low-molecular-weight phenolics to form dimeric and polymeric products. mdpi.com The synthesis of magnolol from chavicol via a laccase-catalyzed reaction represents a one-step conversion to the final neolignan structure. researchgate.netmdpi.comnih.gov
Table 1: Proposed Enzymatic Steps in Magnolol Biosynthesis
| Step | Starting Material | Enzyme(s) | Product |
|---|---|---|---|
| 1 | Tyrosine | Tyrosine ammonia-lyase (TAL), 4-coumarate CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Alcohol dehydrogenase (ADH) | p-Coumaryl alcohol |
| 2 | p-Coumaryl alcohol | Coniferyl alcohol acetyltransferase (CAAT), Allylphenol synthases (APS) | Chavicol |
| 3 | Chavicol (x2) | Laccase (e.g., MoLAC14) | Magnolol |
Gene Identification and Expression in Biosynthesis
The elucidation of the magnolol biosynthetic pathway has been significantly advanced by genomic and transcriptomic analyses of Magnolia officinalis. researchgate.netmdpi.comnih.gov These studies have focused on identifying the specific genes that encode the enzymes responsible for each step of the pathway and understanding their expression patterns within the plant.
Multiple gene copies encoding the enzymes for chavicol biosynthesis, including TAL, 4CL, CCR, ADH, CAAT, and APS, have been identified in the M. officinalis genome. mdpi.comresearchgate.net The expression of these genes has been observed in tissues where magnolol is known to accumulate, such as the roots, leaves, and bark, providing evidence for their role in the production of the magnolol precursor. mdpi.comresearchgate.net
A key breakthrough in understanding magnolol biosynthesis was the identification of the specific laccase enzyme responsible for the final conversion of chavicol to magnolol. researchgate.netmdpi.comnih.gov Through the analysis of 20 transcriptomes from various parts of the M. officinalis plant, researchers identified 30 potential laccase genes. researchgate.netmdpi.comnih.gov From this pool, a pivotal enzyme, designated MoLAC14, was identified and functionally validated through in vitro experiments. researchgate.netmdpi.comnih.gov These experiments confirmed that MoLAC14 can efficiently catalyze the synthesis of magnolol from chavicol. mdpi.com
Further investigation into the expression of laccase genes revealed that they are highly expressed in the roots and leaves of M. officinalis. researchgate.net The identification of MoLAC14 and other biosynthetic genes not only confirms the proposed pathway but also opens avenues for the synthetic biology-based production of magnolol, potentially offering a more sustainable and efficient source of this valuable compound. researchgate.netmdpi.comnih.gov
Table 2: Key Genes in Magnolol Biosynthesis
| Gene Family | Abbreviation | Function in Magnolol Biosynthesis |
|---|---|---|
| Tyrosine ammonia-lyase | TAL | Catalyzes the initial step in the phenylpropanoid pathway from tyrosine. |
| 4-coumarate CoA ligase | 4CL | Activates p-coumaric acid for downstream reactions. |
| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters. |
| Alcohol dehydrogenase | ADH | Involved in the formation of p-coumaryl alcohol. |
| Coniferyl alcohol acetyltransferase | CAAT | Involved in the conversion of p-coumaryl alcohol. |
| Allylphenol synthases | APS | Involved in the formation of chavicol. |
| Laccase | LAC (e.g., MoLAC14) | Catalyzes the oxidative coupling of chavicol to form magnolol. |
Q & A
Q. What are the primary biochemical targets of Tetrahydromagnolol, and how should researchers validate these interactions experimentally?
this compound exhibits agonist activity at cannabinoid receptors CB1 (Ki = 2.26 µM) and CB2 (Ki = 0.416 µM) and antagonizes GPR55 (KB = 13.3 µM). To validate these interactions, use competitive binding assays with radiolabeled ligands (e.g., [³H]-CP55940 for CB1/CB2) and β-arrestin translocation assays for GPR55. Dose-response curves and Schild analysis can confirm selectivity and potency .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
No specialized handling is required, as it is not classified as hazardous. Use standard laboratory practices: avoid inhalation/ingestion, wear nitrile gloves during prolonged exposure, and rinse eyes with water if contact occurs. Dispose of small quantities as household waste, adhering to local regulations .
Q. How can researchers address gaps in this compound’s physicochemical properties (e.g., solubility, stability) during experimental design?
Limited data exist on solubility, pH stability, and degradation pathways. Prioritize empirical characterization using HPLC-UV for purity analysis, shake-flask methods for solubility profiling, and accelerated stability studies (40°C/75% RH) to assess storage conditions. Report deviations from published molecular weight (270.4 g/mol) or CAS (20601-85-8) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings about this compound’s receptor selectivity (e.g., GPR55 vs. CB1/CB2) be resolved?
Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). To resolve this:
- Perform parallel assays using identical conditions (e.g., CHO cells for CB1/CB2 vs. HEK293 for GPR55).
- Employ structural modeling (e.g., Glide docking scores) to compare binding poses and energy landscapes with selective antagonists like CID16020046 .
- Validate functional selectivity via cAMP inhibition (CB1/CB2) and calcium flux assays (GPR55) .
Q. What computational strategies are optimal for studying this compound’s binding mechanisms with GPR55?
Molecular docking (Glide score: −1.34 kcal/mol) and molecular dynamics (MD) simulations can predict binding stability and key residues (e.g., transmembrane helices 3/6/7). Compare conformational RMSD (0.75 in GPR55) against selective antagonists to identify selectivity determinants. Use homology modeling if crystal structures are unavailable .
Q. How can researchers design in vivo studies to validate this compound’s role as a GPR55 antagonist while minimizing off-target effects?
- Use GPR55-knockout mice to isolate target-specific effects.
- Combine behavioral assays (e.g., pain models) with pharmacological inhibition (e.g., ML193 as a positive control).
- Monitor off-target CB1/CB2 activation via microdialysis for endocannabinoid levels (e.g., anandamide) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in receptor studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50/IC50. For receptor selectivity, apply two-way ANOVA with post hoc Tukey tests to compare binding affinities across targets. Report 95% confidence intervals to address variability in triplicate assays .
Q. How should researchers mitigate ecological data gaps (e.g., aquatic toxicity) in environmental risk assessments?
Conduct tiered testing:
- Acute toxicity: Daphnia magna 48-hour immobilization assays (OECD 202).
- Biodegradation: Modified OECD 301B (CO₂ evolution) to estimate persistence.
- Model bioaccumulation using logP (estimated 3.8 for C18H22O2) and quantitative structure-activity relationships (QSAR) .
Q. What strategies improve reproducibility when synthesizing or sourcing this compound for pharmacological studies?
- Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring ≥98% purity (CAS: 20601-85-8).
- Source from suppliers providing batch-specific certificates of analysis.
- Document storage conditions (e.g., −20°C, desiccated) to prevent degradation .
Contradiction Management
Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound’s activity?
Reconcile computational models (e.g., docking scores) with experimental results by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
